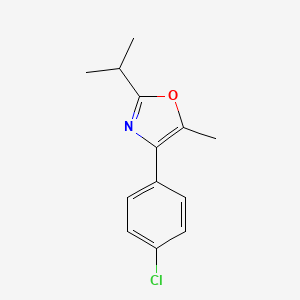
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group, a methyl group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl oxazoles.
科学的研究の応用
4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.
4-(4-Fluorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a fluorine atom instead of chlorine.
4-(4-Methylphenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-5-methyl-2-(propan-2-yl)-1,3-oxazole imparts unique chemical and biological properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.
特性
CAS番号 |
827302-97-6 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO/c1-8(2)13-15-12(9(3)16-13)10-4-6-11(14)7-5-10/h4-8H,1-3H3 |
InChIキー |
MWCCFYZLNQTCAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C(C)C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)




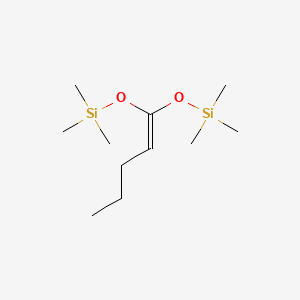


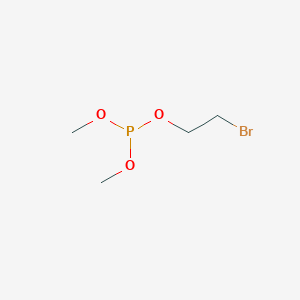
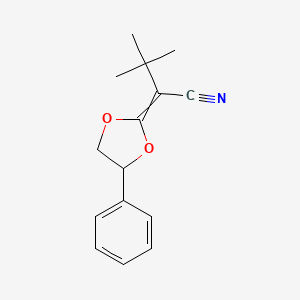
![4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile](/img/structure/B14210737.png)
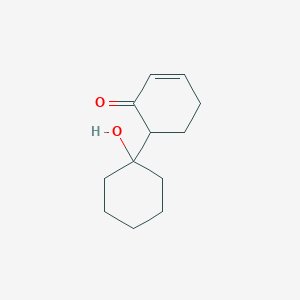
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![Benzoic acid, 4-[2-[1-acetyl-2-(3-hydroxybutyl)hydrazino]ethyl]-](/img/structure/B14210750.png)
